Benzyl 3,5-ditert-butylbenzoate

Description

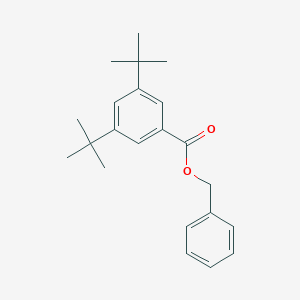

Benzyl 3,5-ditert-butylbenzoate is a benzoate ester characterized by a benzyl ester group attached to a benzoic acid derivative substituted with two tert-butyl groups at the 3- and 5-positions of the aromatic ring. This structure imparts unique steric and electronic properties, making it distinct from simpler benzoate esters.

Properties

Molecular Formula |

C22H28O2 |

|---|---|

Molecular Weight |

324.5g/mol |

IUPAC Name |

benzyl 3,5-ditert-butylbenzoate |

InChI |

InChI=1S/C22H28O2/c1-21(2,3)18-12-17(13-19(14-18)22(4,5)6)20(23)24-15-16-10-8-7-9-11-16/h7-14H,15H2,1-6H3 |

InChI Key |

ISWNAODPVDLYNK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OCC2=CC=CC=C2)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoates

Structural and Electronic Differences

The tert-butyl groups in Benzyl 3,5-ditert-butylbenzoate contrast with substituents in other benzoates:

- Benzyl 3,5-dibenzyloxybenzoate (CAS 50513-72-9): Features benzyloxy groups at the 3- and 5-positions. The benzyloxy substituents are less sterically bulky but more π-electron-rich, influencing solubility in polar solvents and susceptibility to hydrogenolysis .

- Methyl benzoate (CAS 93-58-3): Lacks aromatic substituents, resulting in lower molecular weight (136.15 g/mol) and higher volatility compared to tert-butyl-substituted derivatives .

- Phenyl benzoate (CAS 93-99-2): Contains a phenyl ester group instead of benzyl, reducing steric bulk but increasing resonance stabilization of the ester carbonyl .

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Polar Solvents | Key Structural Feature |

|---|---|---|---|---|

| This compound* | ~368.5 (estimated) | >150 (estimated) | Low (hydrophobic tert-butyl) | High steric hindrance |

| Benzyl 3,5-dibenzyloxybenzoate | 520.6 | 120–125 | Moderate (benzyloxy groups) | Susceptible to deprotection |

| Methyl benzoate | 136.15 | -12 | High | Minimal steric effects |

| Phenyl benzoate | 198.22 | 69–71 | Moderate | Resonance-stabilized ester |

Chemical Reactivity and Stability

- Thermal Stability : The tert-butyl groups in this compound likely enhance thermal stability compared to benzyloxy-substituted analogs, which may degrade under oxidative conditions .

- Hydrolytic Stability : The steric bulk of tert-butyl groups reduces susceptibility to hydrolysis under acidic or basic conditions, contrasting with methyl benzoate, which hydrolyzes readily .

- Synthetic Utility: Benzyl 3,5-dibenzyloxybenzoate is used as a precursor in organic synthesis, where its benzyloxy groups are selectively removed via hydrogenolysis. In contrast, tert-butyl groups in this compound may require stronger deprotection methods (e.g., strong acids) .

Key Research Findings and Data Gaps

- Synthesis Challenges : The introduction of tert-butyl groups requires rigorous conditions (e.g., Friedel-Crafts alkylation), which may compete with esterification steps. Evidence from analogous compounds suggests phase-transfer catalysis as a viable route .

- Toxicity and Safety : Benzyl alcohol derivatives (e.g., benzyl esters) are generally metabolized to benzoic acid, but tert-butyl groups may alter metabolic pathways, warranting further study .

Preparation Methods

Homogeneous Acid Catalysis

The patent CN106349066A outlines a high-yield (82%) synthesis of methyl 3,5-di-tert-butyl-4-hydroxybenzoate using p-toluenesulfonic acid (PTSA) or sodium methoxide. Adapting this to benzyl ester synthesis:

Procedure :

-

Molar ratio : 1:2–1:15 (acid:benzyl alcohol)

-

Catalyst : 2–15 wt% PTSA relative to acid

-

Conditions : Reflux (60–80°C), 8–14 hours, water removal via Dean-Stark trap.

Outcomes :

Limitations :

Heterogeneous Catalysis

CN103012151A demonstrates n-butyl benzoate synthesis using solid acid catalysts (e.g., sodium pyrosulfate). For benzyl esters:

Procedure :

-

Catalyst : Sodium pyrosulfate (0.03–0.3 mol ratio to acid)

-

Conditions : 115–150°C, 1.5–2.5 hours, incremental benzyl alcohol addition.

Advantages :

Challenges :

Solvent Systems and Reaction Engineering

Solvent-Free Esterification

The patent CN106349066A highlights methanol’s dual role as reactant and solvent. For benzyl ester synthesis:

Co-Solvent Strategies

Toluene or xylene (5–10 vol%) improves miscibility and lowers viscosity, facilitating heat transfer in large-scale reactors.

Process Optimization and Scalability

Kinetic Analysis

Reaction rate () for tert-butylbenzoate esterification follows:

Industrial-Scale Considerations

-

Batch vs. continuous flow : Continuous systems reduce thermal degradation risks.

-

Energy consumption : Reactive distillation cuts heating costs by 30%.

Comparative Performance of Methods

| Parameter | Homogeneous (PTSA) | Heterogeneous (Na₂S₂O₇) |

|---|---|---|

| Yield (%) | 76–81 | 70–75 |

| Reaction Time (h) | 8–14 | 1.5–2.5 |

| Catalyst Recovery | None | >90% |

| Purity (%) | >99 | 95–98 |

| Scalability | Moderate | High |

Q & A

Q. What are the common synthetic routes for preparing Benzyl 3,5-di-tert-butylbenzoate, and how can reaction efficiency be monitored?

The compound is typically synthesized via esterification of 3,5-di-tert-butylbenzoic acid with benzyl alcohol, using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction progress can be monitored using thin-layer chromatography (TLC) to track the consumption of the benzoic acid precursor or gas chromatography (GC) to quantify ester formation. Purity should be verified via melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for characterizing Benzyl 3,5-di-tert-butylbenzoate?

- NMR Spectroscopy : For structural confirmation (e.g., aromatic proton signals at δ 7.5–8.0 ppm, tert-butyl groups at δ 1.3–1.4 ppm).

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per typical synthetic standards).

- Mass Spectrometry (MS) : For molecular ion peak validation (expected m/z ~340–360 based on molecular weight).

- Refractometry : To confirm physical properties like refractive index (nD ~1.55–1.56, analogous to similar benzoates) .

Q. How should researchers handle safety concerns during synthesis or handling?

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts.

- Waste Disposal : Follow local regulations for organic solvents and ester-containing waste.

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies may arise from variations in synthetic routes or purification methods. To address this:

- Orthogonal Validation : Cross-check solubility data using multiple techniques (e.g., gravimetric analysis in ethanol vs. UV-Vis spectroscopy).

- Accelerated Stability Studies : Expose the compound to controlled temperature/humidity and monitor degradation via HPLC or infrared (IR) spectroscopy.

- Statistical Analysis : Apply ANOVA to compare results across independent studies .

Q. How can reaction conditions for esterification be optimized to maximize yield?

- Design of Experiments (DOE) : Systematically vary temperature (80–120°C), catalyst concentration (1–5 mol%), and molar ratios (1:1 to 1:3 acid:alcohol).

- Kinetic Modeling : Use time-course data to determine rate constants and identify rate-limiting steps (e.g., benzyl alcohol diffusion in non-polar solvents).

- Side Product Mitigation : Introduce molecular sieves to remove water and shift equilibrium toward ester formation .

Q. What role do steric effects from tert-butyl groups play in the compound’s reactivity or applications?

The bulky tert-butyl substituents:

- Reduce Reactivity : Shield the aromatic ring from electrophilic substitution, making the ester more stable under acidic/basic conditions.

- Enhance Lipophilicity : Improve solubility in non-polar solvents, which is advantageous in hydrophobic matrix formulations (e.g., polymer coatings or lipid-based drug delivery systems).

- Impact Crystallinity : Lower melting points compared to unsubstituted benzoates, as observed in analogous compounds .

Q. How can researchers validate the environmental toxicity claims associated with this compound?

- Aquatic Toxicity Assays : Use Daphnia magna or algal growth inhibition tests per OECD guidelines.

- Degradation Studies : Perform photolysis/hydrolysis experiments and analyze breakdown products via LC-MS.

- Comparative Analysis : Benchmark against structurally similar esters (e.g., benzyl benzoate) with established ecotoxicological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.